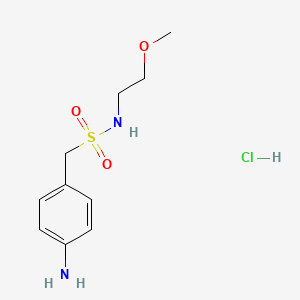

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride

Description

1-(4-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a 4-aminophenyl group attached to a methanesulfonamide core, with a 2-methoxyethyl substituent on the sulfonamide nitrogen. The hydrochloride salt enhances its crystallinity and solubility, making it suitable for pharmaceutical applications. This compound is listed under synonyms such as NS-04611 and AKOS034833639, with commercial availability through suppliers like WITEGA Laboratorien .

Properties

IUPAC Name |

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWPTPXDEUCUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride typically involves the reaction of 4-aminophenylmethanesulfonamide with 2-methoxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively, leading to various pharmacological effects.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit monoacylglycerol lipase (MAGL), which is linked to cancer cell survival and proliferation .

Table 1: Summary of Anticancer Studies

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential for cognitive enhancement and neuroprotection.

Alzheimer’s Disease Therapy

Inhibitors of AChE are crucial in treating Alzheimer’s disease as they help increase acetylcholine levels in the brain. The compound's structural characteristics facilitate interaction with the enzyme, potentially improving cognitive functions and slowing disease progression .

Table 2: Summary of Neurological Studies

Biochemical Research

The compound serves as a valuable tool in biochemical research due to its sulfonamide group, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions.

Enzyme Inhibition Studies

Its application extends to enzyme inhibition studies where it can serve as a lead compound for developing new inhibitors against various targets involved in metabolic pathways. The sulfonamide moiety allows for the modulation of enzyme activity, making it a candidate for further exploration in drug design .

Synthesis and Structural Variations

The synthesis of 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride can be achieved through several methods, often involving palladium-mediated reactions or reductive amination techniques . Understanding its synthesis is crucial for developing derivatives with enhanced biological activity.

Table 3: Synthesis Overview

| Synthesis Method | Key Steps |

|---|---|

| Palladium-mediated coupling | Cross-coupling with boronic acids |

| Reductive amination | Formation of amine from aldehyde |

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with the target molecule but differ in key substituents, influencing their physicochemical and pharmacological properties:

Pharmacological and Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to naphthalene-based analogs .

- Bioactivity : Sotalol’s β-hydroxyethylamine side chain confers β-blocker activity, absent in the target compound due to its methoxyethyl group .

- Electronic Effects: Fluorophenyl and oxazolyl substituents in analogs introduce electron-withdrawing or aromatic effects, altering receptor binding compared to the target’s aminophenyl-methoxyethyl system.

Biological Activity

1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its structural components that contribute to various pharmacological effects, including antibacterial, enzyme inhibition, and potential neuroprotective properties.

Chemical Structure and Properties

The compound is classified under sulfonamides, which are known for their broad spectrum of biological activities. Its chemical structure includes:

- Amino group : Contributes to the compound's solubility and interaction with biological targets.

- Methanesulfonamide moiety : Associated with antibacterial activity.

- Methoxyethyl group : May enhance the lipophilicity and bioavailability of the compound.

1. Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance:

- In vitro studies have shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis.

- The compound's mechanism of action is primarily through the inhibition of folic acid synthesis in bacteria, similar to other sulfonamides .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : The compound showed promising results in inhibiting AChE, which is crucial for managing conditions like Alzheimer's disease. The inhibition percentage was significant compared to standard controls.

- Urease Inhibition : It demonstrated strong inhibitory activity against urease, suggesting potential applications in treating urinary tract infections and related conditions .

| Enzyme Type | Inhibition (IC50 µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

3. Neuroprotective Effects

Recent studies have begun exploring the neuroprotective effects of this compound, particularly in models of neuroinflammation:

- Mechanism : The compound may exert anti-inflammatory effects by modulating neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

- Case Studies : Preliminary findings from animal models suggest that treatment with this compound may reduce markers of inflammation and improve cognitive function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound alongside its analogs:

- Synthesis and Characterization : Researchers synthesized various derivatives of sulfonamides, including this compound, employing techniques such as NMR and mass spectrometry to confirm structure and purity .

- Pharmacological Evaluation : A series of pharmacological tests were conducted to assess antibacterial efficacy, enzyme inhibition, and cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited enhanced biological activity compared to traditional sulfonamides .

- Clinical Implications : The findings suggest that this compound could serve as a lead structure for developing new therapeutics targeting bacterial infections and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.